molecular formula C10H14N2OS B2958251 N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1596986-75-2

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2958251
CAS No.: 1596986-75-2
M. Wt: 210.3
InChI Key: BAUUNQAKOJSGCY-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The combination of these two rings in a single molecule provides unique chemical properties and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents . For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst has been shown to result in good to excellent yields of the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic amidation processes, utilizing cost-effective and readily available reagents. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anticancer, antifungal, and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
  • Thiophene derivatives : Compounds containing the thiophene ring, such as suprofen and articaine .
  • Pyrrolidine derivatives : Compounds containing the pyrrolidine ring, such as nicotine and prolinol .

Uniqueness

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is unique due to the combination of the thiophene and pyrrolidine rings in a single molecule. This structural feature imparts distinct chemical properties and potential for diverse applications, setting it apart from other compounds with similar individual ring systems.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-10(12-5-1-2-6-12)11-8-9-4-3-7-14-9/h3-4,7H,1-2,5-6,8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUUNQAKOJSGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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